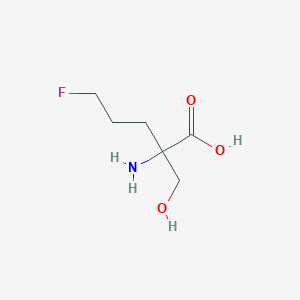
2-Amino-5-fluoro-2-(hydroxymethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-fluoro-2-(hydroxymethyl)pentanoic acid is an organic compound with the molecular formula C6H12FNO3. It is a fluorinated amino acid derivative, characterized by the presence of an amino group, a hydroxymethyl group, and a fluorine atom on a pentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-2-(hydroxymethyl)pentanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of fluorinating agents, such as diethylaminosulfur trifluoride (DAST), under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-fluoro-2-(hydroxymethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-Amino-5-fluoro-2-(carboxymethyl)pentanoic acid.
Reduction: 2-Amino-5-fluoro-2-(hydroxymethyl)pentane.
Substitution: 2-Amino-5-azido-2-(hydroxymethyl)pentanoic acid.
Scientific Research Applications
2-Amino-5-fluoro-2-(hydroxymethyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-2-(hydroxymethyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino and hydroxymethyl groups facilitate interactions with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-5-fluoropentanoic acid: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
2-Amino-5-hydroxy-2-(hydroxymethyl)pentanoic acid: Contains an additional hydroxyl group, which affects its solubility and reactivity.
2-Amino-5-chloro-2-(hydroxymethyl)pentanoic acid: Substitutes fluorine with chlorine, leading to different biological activities.
Uniqueness: 2-Amino-5-fluoro-2-(hydroxymethyl)pentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The combination of the amino, hydroxymethyl, and fluorine groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H12FNO3 |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
2-amino-5-fluoro-2-(hydroxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H12FNO3/c7-3-1-2-6(8,4-9)5(10)11/h9H,1-4,8H2,(H,10,11) |
InChI Key |
AKHNODGVCRUDNB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CO)(C(=O)O)N)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


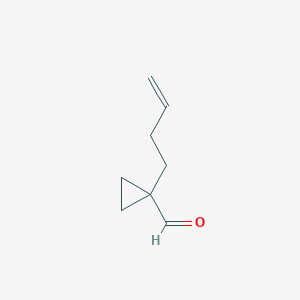

![7-Azaspiro[4.5]decan-9-ol](/img/structure/B13196322.png)
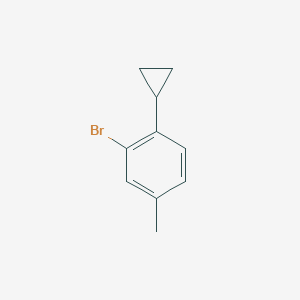

![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)

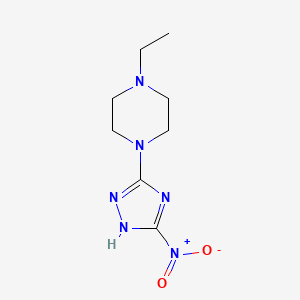

![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)

![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
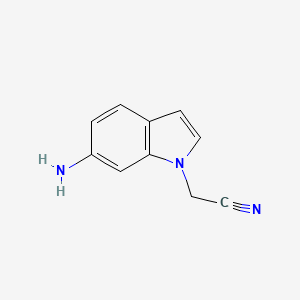
amine](/img/structure/B13196386.png)
